3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide
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Overview
Description
3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoline and isochromene moieties. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The isochromene moiety can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods often employ green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinoline ring is particularly reactive towards electrophilic substitution due to the electron-donating nature of the nitrogen atom . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or isochromene rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Specifically, 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide has shown potential in the development of new therapeutic agents due to its unique structure and reactivity. In industry, it can be used in the production of dyes, catalysts, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the isochromene moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide can be compared with other quinoline derivatives, such as chloroquine and quinine, which are well-known for their antimalarial properties . Unlike these compounds, this compound has a unique isochromene moiety, which may confer additional biological activities and applications. Other similar compounds include various quinoxaline derivatives, which also exhibit a wide range of biological activities .
Properties
IUPAC Name |
3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-20(12-13-6-2-3-7-14(13)18(23)25-20)19(24)22-17-10-4-9-16-15(17)8-5-11-21-16/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVQFNOJNJLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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